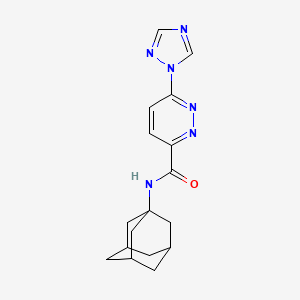

N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

描述

属性

IUPAC Name |

N-(1-adamantyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O/c24-16(14-1-2-15(22-21-14)23-10-18-9-19-23)20-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,9-13H,3-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQRVOZUDRQVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.

Triazole Formation: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

Pyridazine Synthesis: The pyridazine ring can be synthesized through condensation reactions involving hydrazine derivatives and diketones.

Coupling Reactions: The final step involves coupling the adamantane, triazole, and pyridazine moieties under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

化学反应分析

Types of Reactions

“N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. For example, the triazole ring is a common feature in antifungal agents, while the adamantane moiety is found in antiviral drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

作用机制

The mechanism of action of “N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety could enhance membrane permeability, while the triazole and pyridazine rings could participate in hydrogen bonding and other interactions.

相似化合物的比较

Structural Features and Functional Groups

Key Structural Analogs :

- Structure : Pyridazine core with a 1,2,4-triazole substituent and a chlorinated indole-carboxamide group.

- Key Differences : Lacks the adamantane group; instead, it incorporates a 4-methylpiperazinyl-oxoethyl chain.

- Relevance : Demonstrates the importance of pyridazine-triazole hybrids in receptor targeting (P2Y12 antagonism) and highlights substituent effects on potency .

Fungicidal Triazole-Pyridinyl Derivatives (): Structure: 1,2,4-Triazole linked to phenoxyl pyridinyl via oxime ethers. Key Differences: Adamantane is absent; substituents like nitro or halogen groups enhance antifungal activity. Relevance: Triazole moieties contribute to CYP51 inhibition, a target for fungicides. The adamantane group in the target compound may similarly influence lipophilicity and target binding .

FTIDC (): Structure: 1,2,4-Triazole fused to a dihydropyridine-carboxamide scaffold. Key Differences: Fluoropyridinyl and methyl-triazole groups replace adamantane. Relevance: Shows oral activity and noncompetitive antagonism of mGluR1, underscoring triazole’s role in allosteric modulation .

Crystalline Pyridazine-Triazole Derivatives (): Structure: Pyridazine linked to cyclopropanecarboxamide and methoxy-phenyl-triazole groups. Key Differences: Methyl-D3 substitution contrasts with adamantane’s bulk.

Pharmacokinetic and Physicochemical Properties

- Crystallinity : emphasizes crystalline forms for stability, suggesting that the adamantane group could enhance crystallinity in the target compound .

- Sensitivity to Substituents : Fungicidal activity in correlates with electron-withdrawing groups (e.g., Br, Cl), whereas adamantane’s electron-donating nature may shift activity toward different targets .

Mechanistic Insights

Triazole in Target Binding :

Adamantane’s Contribution :

- Adamantane’s bulk may occupy hydrophobic pockets in targets (e.g., enzymes or receptors), enhancing binding affinity .

生物活性

N-(adamantan-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane moiety with a triazole and pyridazine ring. Its molecular formula is , and it has a molecular weight of approximately 298.35 g/mol. The presence of the adamantane structure is known to enhance lipophilicity, which can improve cellular permeability.

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazole exhibit notable antimicrobial properties . For instance, triazole compounds have been shown to possess antifungal activity against various strains, including Candida spp. and Aspergillus spp. . The specific compound this compound has been evaluated for its antifungal efficacy, demonstrating significant inhibition against resistant fungal strains.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of triazole derivatives. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, compounds with similar structural features have shown activity against breast cancer cells by disrupting the cell cycle and promoting programmed cell death . The specific activity of this compound in this context warrants further investigation.

Anti-inflammatory Effects

Triazoles are also recognized for their anti-inflammatory properties . They can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Similar compounds have been shown to interact with receptors involved in inflammatory responses or cell signaling pathways.

Case Studies and Research Findings

A series of studies have explored the biological activities of triazole derivatives:

常见问题

Q. Table 1. Key Crystallographic Data for Adamantane-Pyridazine Analogs

| Parameter | Value (Compound I ) |

|---|---|

| Space group | Triclinic, P1 |

| H-bond interactions | N–H⋯N (2.89 Å), C–H⋯O (3.12 Å) |

| Dihedral angle (N–C–C–C) | −100.3°/−96.5° |

| S⋯S contact distance | 3.622 Å |

Q. Table 2. Synthetic Optimization Parameters

| Variable | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity → slower crystallization |

| Reaction temperature | 60–80°C optimal for amide coupling |

| Catalyst (AlCl₃) loading | 1.2 equiv. minimizes side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。